N-(3-Bromobenzyl)pyrimidine-2-carboxamide
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Overview
Description
N-(3-Bromobenzyl)pyrimidine-2-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromobenzyl)pyrimidine-2-carboxamide typically involves the reaction of 3-bromobenzylamine with pyrimidine-2-carboxylic acid. The reaction is carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromobenzyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-(3-Bromobenzyl)pyrimidine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: The compound is explored for its potential use in the synthesis of other bioactive molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-Bromobenzyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets in the body. It may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. For example, pyrimidine derivatives are known to inhibit the activity of enzymes involved in DNA synthesis, which can be beneficial in cancer treatment . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3-Bromobenzyl)pyrimidine-2-carboxamide can be compared with other pyrimidine derivatives such as:
N-(3-Bromobenzyl)pyrrolidine-2-carboxamide: This compound has a similar structure but contains a pyrrolidine ring instead of a pyrimidine ring.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have a pyridine ring attached to the pyrimidine ring and are known for their anti-fibrotic activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromobenzyl group, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C12H10BrN3O |
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Molecular Weight |
292.13 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C12H10BrN3O/c13-10-4-1-3-9(7-10)8-16-12(17)11-14-5-2-6-15-11/h1-7H,8H2,(H,16,17) |
InChI Key |
NZMMGTHAXPJYLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)C2=NC=CC=N2 |
Origin of Product |
United States |
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